N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide
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Overview
Description
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
The synthesis of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Substitution Reactions:
Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenoxy group can be replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties, as benzoxazole derivatives have shown cytotoxicity against various cancer cell lines.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.
Industrial Applications: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets. For example, benzoxazole derivatives are known to inhibit certain enzymes or proteins involved in cancer cell proliferation . The compound may exert its effects by binding to these targets and disrupting their normal function, leading to cell cycle arrest or apoptosis.
Comparison with Similar Compounds
Similar compounds to N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide include other benzoxazole derivatives, such as:
N-[3-(benzimidazol-2-ylamino)phenyl]amine: Known for its anticancer properties.
N-[3-(benzothiazol-2-yl)arylamide: Studied for its antibacterial activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitrophenoxy group, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C22H17N3O5 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide |
InChI |
InChI=1S/C22H17N3O5/c1-14-17(22-24-19-6-2-3-8-20(19)30-22)5-4-7-18(14)23-21(26)13-29-16-11-9-15(10-12-16)25(27)28/h2-12H,13H2,1H3,(H,23,26) |
InChI Key |
DOEBNDWOBRKQAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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